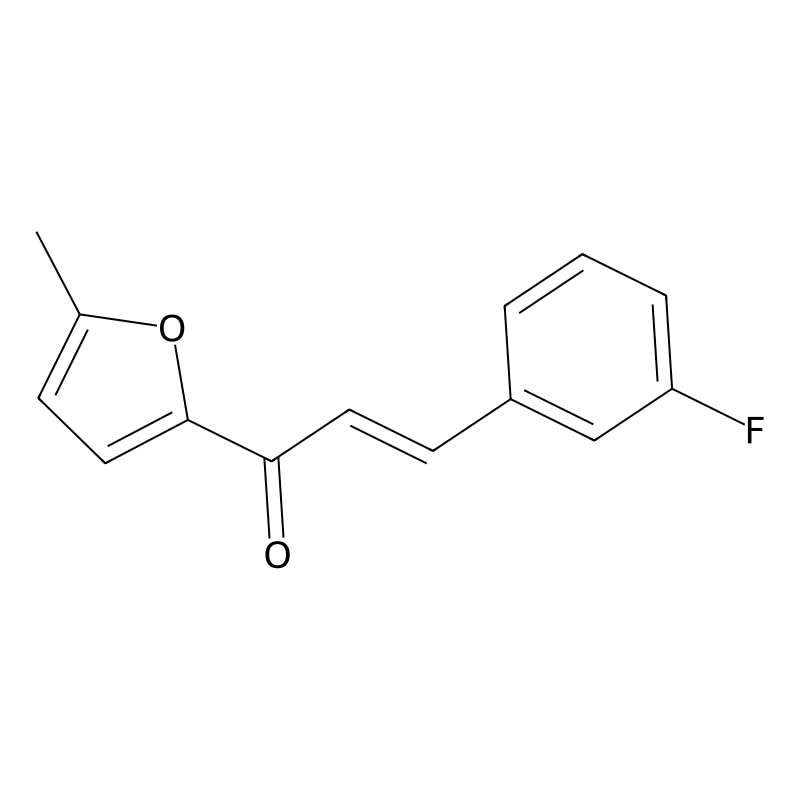

(2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one; 95%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one, often referred to by its structural formula, is an organic compound characterized by a conjugated system that includes a fluorophenyl group and a furan moiety. This compound has a molecular formula of and features a double bond configuration that contributes to its reactivity and potential biological activity. The presence of the fluorine atom in the phenyl ring can influence both the electronic properties and the lipophilicity of the compound, making it a subject of interest in medicinal chemistry.

As mentioned earlier, there's no specific information regarding the mechanism of action for this compound in any biological system.

- Irritating and allergenic: They may irritate skin, eyes, and respiratory passages upon contact or inhalation.

- Flammable: Organic compounds with conjugated systems tend to be flammable.

There is limited information currently available on the specific scientific research applications of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one (95%). This compound belongs to a class of organic molecules known as chalcones, which are characterized by the presence of a conjugated enone system (connected carbon-carbon double bond and a carbonyl group). Chalcones have been explored for a variety of biological activities due to their structural diversity [].

- Biological Activity: Due to the presence of the chalcone core structure, (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one could be investigated for potential anti-cancer, anti-bacterial, or anti-fungal properties. Many chalcones have been shown to exhibit these properties [, ]. Further research would be needed to determine the specific activity of this compound.

- Material Science: Chalcones can exhibit interesting photochemical and electrical properties, making them potentially useful in dye development or organic electronics []. Research in this area would involve studying the optical and electrical properties of the compound.

- Electrophilic Addition: The double bond can react with nucleophiles, leading to the formation of adducts.

- Aldol Condensation: Under basic conditions, it can participate in aldol reactions, forming larger carbon skeletons.

- Nucleophilic Substitution: The fluorine atom may facilitate nucleophilic substitution reactions due to its electronegativity.

These reactions are critical for understanding its potential transformations in synthetic pathways.

Preliminary studies suggest that compounds similar to (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one exhibit various biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

- Anti-inflammatory Effects: Certain analogs have been noted for their ability to inhibit inflammatory pathways.

These activities highlight the compound's potential for development into therapeutic agents.

The synthesis of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of 3-fluorobenzaldehyde with 5-methyl-2-furylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

- Aldol Reaction: Another approach could involve an aldol reaction followed by dehydration to form the desired product.

These methods emphasize the versatility of organic synthesis techniques applicable to this compound.

The applications of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one extend into several fields:

- Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Material Science: The compound may serve as a precursor for synthesizing polymers or other materials with specific electronic properties due to its conjugated structure.

- Agricultural Chemicals: If found effective against pathogens, it could be explored as an agricultural fungicide or pesticide.

Interaction studies are essential for understanding how (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one behaves in biological systems. These studies typically focus on:

- Protein Binding Affinity: Investigating how well the compound binds to target proteins, which is crucial for its efficacy as a drug.

- Metabolic Stability: Assessing how quickly the compound is metabolized in biological systems can provide insights into its pharmacokinetics.

Such studies are vital for evaluating the safety and effectiveness of this compound in therapeutic contexts.

Several compounds share structural similarities with (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluoroacetophenone | 4-Fluoroacetophenone | Contains an acetophenone structure; used in organic synthesis. |

| 5-Methyl-2-furaldehyde | 5-Methyl-2-furaldehyde | A precursor in various chemical syntheses; lacks fluorine. |

| 3-Fluoroaniline | 3-Fluoroaniline | An amino derivative; important in dye synthesis. |

Uniqueness

The uniqueness of (2E)-3-(3-Fluorophenyl)-1-(5-methyl-2-furyl)-2-propen-1-one lies in its specific combination of a fluorinated phenyl group and a furan moiety, which may enhance its biological activity compared to other similar compounds. The conjugated system also contributes to its potential applications in pharmaceuticals and materials science.